
Dimethyl 5,5'-carbonylbis(3-chloro-2-methoxybenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is a chemical compound with the molecular formula C19H16Cl2O7 and a molecular weight of 427.23 g/mol . This compound is known for its unique structure, which includes two methoxybenzoate groups linked by a carbonyl bridge and substituted with chlorine atoms. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) typically involves the esterification of 3-chloro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then subjected to a Friedel-Crafts acylation reaction using phosgene or a similar reagent to introduce the carbonyl bridge .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl bridge can be reduced to form a diol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-chloro-2-methoxybenzoic acid or 3-chloro-2-methoxybenzaldehyde.
Reduction: Formation of 5,5’-dihydroxybis(3-chloro-2-methoxybenzoate).
Substitution: Formation of 3-amino-2-methoxybenzoate or 3-thio-2-methoxybenzoate derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl bridge and chlorine substitutions allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 5,5’-carbonylbis(3-methoxybenzoate): Lacks the chlorine substitution, resulting in different reactivity and applications.
Dimethyl 5,5’-carbonylbis(3-chloro-2-hydroxybenzoate): Contains hydroxyl groups instead of methoxy groups, affecting its chemical properties and uses.
Uniqueness
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups, along with the carbonyl bridge, makes it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C19H16Cl2O7 |
|---|---|
Peso molecular |
427.2 g/mol |
Nombre IUPAC |
methyl 3-chloro-5-(3-chloro-4-methoxy-5-methoxycarbonylbenzoyl)-2-methoxybenzoate |
InChI |
InChI=1S/C19H16Cl2O7/c1-25-16-11(18(23)27-3)5-9(7-13(16)20)15(22)10-6-12(19(24)28-4)17(26-2)14(21)8-10/h5-8H,1-4H3 |
Clave InChI |
KYGXJTBNOUDJLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)C(=O)C2=CC(=C(C(=C2)Cl)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



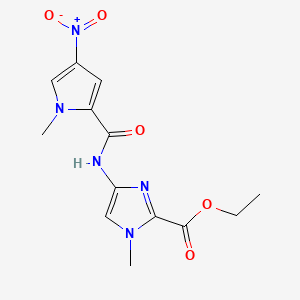
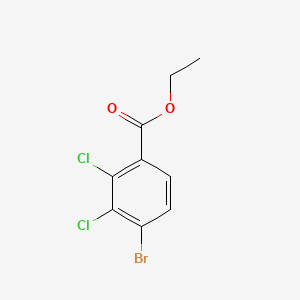
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)

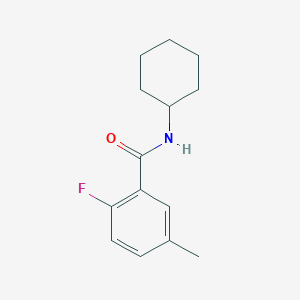

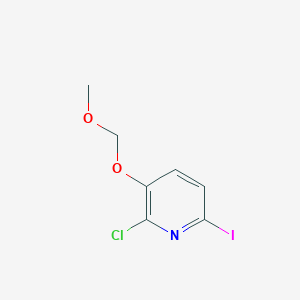
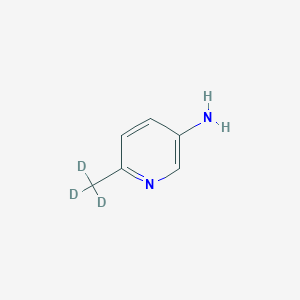
![2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane](/img/structure/B14026908.png)

![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)


